Angiogenesis inhibitor 7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

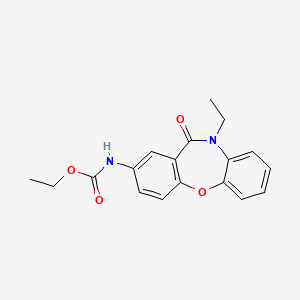

IUPAC Name |

ethyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-20-14-7-5-6-8-16(14)24-15-10-9-12(11-13(15)17(20)21)19-18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHBXNGNLUURTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of ZLM-7, a Novel Angiogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZLM-7, a promising combretastatin (B1194345) A-4 (CA-4) derivative with potent anti-angiogenic properties. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: Dual Inhibition of Endothelial Cell Function and VEGF/VEGFR-2 Signaling

ZLM-7 exerts its anti-angiogenic effects through a dual mechanism that disrupts key processes in the formation of new blood vessels. Primarily, it impairs the function of endothelial cells and blocks the critical Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling pathway.[1] This multifaceted approach makes ZLM-7 a compelling candidate for further investigation as a cancer therapeutic.

The anti-angiogenic activity of ZLM-7 has been demonstrated both in vitro and in vivo. It has been shown to inhibit neovascularization in the chicken chorioallantoic membrane (CAM) model and reduce microvessel density in tumor tissues from a MCF-7 xenograft mouse model.[1] Notably, ZLM-7 exhibits anti-angiogenic and anti-tumor activities comparable to the lead compound CA-4, but with lower toxicity.[1]

Detailed Signaling Pathways

The primary molecular target of ZLM-7's anti-angiogenic activity is the VEGF/VEGFR-2 signaling cascade. By interfering with this pathway, ZLM-7 effectively inhibits several downstream processes crucial for angiogenesis.

Inhibition of VEGFR-2 Phosphorylation

ZLM-7 suppresses the VEGF-induced phosphorylation of VEGFR-2.[1] This is a critical step, as the autophosphorylation of the receptor upon VEGF binding is the initial event that triggers downstream signaling. By preventing this, ZLM-7 effectively shuts down the entire signaling cascade at its origin.

Downregulation of Downstream Signaling Mediators

Following the inhibition of VEGFR-2 phosphorylation, ZLM-7 also suppresses the activation of key downstream signaling mediators. Specifically, it has been shown to inhibit the phosphorylation of:

-

AKT: A crucial kinase involved in cell survival and proliferation.

-

MEK (Mitogen-activated protein kinase kinase): A key component of the MAPK/ERK pathway that regulates cell growth and differentiation.

-

ERK (Extracellular signal-regulated kinase): A downstream effector of the MAPK pathway that promotes cell proliferation and migration.[1]

The inhibition of these pathways collectively contributes to the anti-angiogenic effects of ZLM-7 by preventing endothelial cell proliferation, migration, and survival.

Impact on VEGF Expression and Secretion

In addition to blocking the receptor signaling, ZLM-7 also reduces the expression and secretion of VEGF from both endothelial cells and MCF-7 cancer cells under hypoxic conditions.[1] This suggests a feedback mechanism where ZLM-7 not only blocks the response to VEGF but also diminishes the pro-angiogenic signal itself.

Below is a diagram illustrating the targeted signaling pathway.

Caption: ZLM-7 inhibits the VEGF/VEGFR-2 signaling pathway.

Effects on Endothelial Cell Biology

Consistent with its mechanism of action on signaling pathways, ZLM-7 has profound effects on the biological functions of endothelial cells that are critical for angiogenesis.

Disruption of Microtubule Cytoskeleton

In vitro, ZLM-7 has been shown to induce the disassembly of the microtubule cytoskeleton in endothelial cells.[1] The integrity of the microtubule network is essential for cell migration, division, and the maintenance of cell shape, all of which are fundamental to the formation of new blood vessels.

Inhibition of Key Angiogenic Processes

ZLM-7 significantly inhibits several key steps in the angiogenic process in a VEGF-induced manner:

-

Proliferation: It reduces the proliferation of endothelial cells.

-

Migration: It impairs the ability of endothelial cells to migrate, a necessary step for sprouting new vessels.

-

Invasion: It decreases the invasive capacity of endothelial cells through the extracellular matrix.

-

Tube Formation: It inhibits the ability of endothelial cells to form capillary-like structures (in vitro).[1]

The workflow for assessing these anti-angiogenic activities is depicted below.

Caption: Workflow for evaluating the anti-angiogenic effects of ZLM-7.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the studies on ZLM-7.

Table 1: Chemical and Physical Properties of ZLM-7

| Property | Value |

| Molecular Formula | C₁₆H₂₀NO₄S |

| Molecular Weight | 322.4 |

Source:[1]

Table 2: In Vitro Efficacy of ZLM-7

| Assay | Endpoint | Result |

| Endothelial Cell Proliferation | Inhibition of VEGF-induced proliferation | Significant decrease |

| Endothelial Cell Migration | Inhibition of VEGF-induced migration | Significant decrease |

| Endothelial Cell Invasion | Inhibition of VEGF-induced invasion | Significant decrease |

| Tube Formation | Inhibition of VEGF-induced tube formation | Significant decrease |

Source:[1]

Table 3: In Vivo Efficacy of ZLM-7

| Model | Endpoint | Result |

| Chicken Chorioallantoic Membrane (CAM) | Neovascularization | Significant inhibition |

| MCF-7 Xenograft Mouse Model | Microvessel Density | Significant reduction |

Source:[1]

Detailed Experimental Protocols

The following are the methodologies for the key experiments cited in the evaluation of ZLM-7's mechanism of action.

Cell Culture

Human umbilical vein endothelial cells (HUVECs) and MCF-7 human breast cancer cells were used. HUVECs were cultured in endothelial cell medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement. MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.

Cell Proliferation Assay

HUVECs were seeded in 96-well plates and allowed to attach. The cells were then treated with various concentrations of ZLM-7 in the presence of VEGF. After a specified incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the extent of cell proliferation.

Cell Migration and Invasion Assays

Transwell chambers were used for both migration and invasion assays. For the migration assay, HUVECs were seeded in the upper chamber of the Transwell insert. The lower chamber contained medium with VEGF as a chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted. The invasion assay was similar, except the Transwell membrane was pre-coated with Matrigel to simulate the extracellular matrix.

Tube Formation Assay

HUVECs were seeded onto a layer of Matrigel in a 96-well plate and treated with different concentrations of ZLM-7 in the presence of VEGF. After incubation, the formation of capillary-like structures was observed and photographed under a microscope. The degree of tube formation was quantified by measuring the total tube length or the number of branch points.

Western Blot Analysis

To assess the phosphorylation status of VEGFR-2 and its downstream targets, HUVECs were treated with ZLM-7 and stimulated with VEGF. Cell lysates were then prepared and subjected to SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with primary antibodies specific for the phosphorylated and total forms of VEGFR-2, AKT, MEK, and ERK. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Chicken Chorioallantoic Membrane (CAM) Assay

Fertilized chicken eggs were incubated for a specific number of days. A window was made in the eggshell to expose the CAM. A filter paper disc saturated with ZLM-7 or a control substance was placed on the CAM. After further incubation, the CAM was examined for changes in blood vessel formation around the disc. The anti-angiogenic effect was quantified by measuring the avascular zone.

In Vivo Tumor Xenograft Model

Female BALB/c nude mice were subcutaneously injected with MCF-7 cells. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of ZLM-7, while the control group received the vehicle. Tumor volume was measured regularly. At the end of the study, the tumors were excised, and the microvessel density was determined by immunohistochemical staining for CD31, an endothelial cell marker.

Conclusion

ZLM-7 is a potent angiogenesis inhibitor that functions through a dual mechanism of impairing endothelial cell function and blocking the VEGF/VEGFR-2 signaling pathway. Its ability to disrupt multiple critical steps in the angiogenic process, coupled with a favorable toxicity profile compared to its parent compound, makes it a strong candidate for further preclinical and clinical development as a novel anti-cancer agent. The detailed understanding of its mechanism of action provides a solid foundation for designing future studies and exploring potential combination therapies.

References

An In-depth Technical Guide to Axitinib: A Potent Angiogenesis Inhibitor

Introduction

The term "Angiogenesis inhibitor 7" does not correspond to a recognized scientific or clinical designation. It is likely a placeholder or internal code. This guide will focus on a well-characterized and potent angiogenesis inhibitor, Axitinib , as a representative example of this class of therapeutic agents. Axitinib is a small molecule tyrosine kinase inhibitor that plays a crucial role in cancer therapy by targeting the vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical strategy in oncology.[4][5]

Alternative Names and Synonyms

While "this compound" is not a standard name, the broader class of drugs has several synonyms. These include anti-angiogenic agents and VEGF inhibitors.[6][7] Axitinib itself is marketed under the brand name Inlyta® .[1][2][8]

Mechanism of Action

Axitinib functions by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3.[9] These receptors, when activated by their ligand, vascular endothelial growth factor (VEGF), initiate a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels.[6][8] By blocking the ATP binding site of these tyrosine kinase receptors, Axitinib effectively halts this signaling process.[3] This disruption of tumor blood vessel formation leads to the starvation of the tumor, inhibiting its growth and potential for metastasis.[4][5]

Signaling Pathway of Axitinib's Action

References

- 1. Angiogenesis Inhibitors - NCI [cancer.gov]

- 2. Angiogenesis Inhibitors | American Cancer Society [cancer.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. Antineoplastics, Angiogenesis Inhibitor: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. powerthesaurus.org [powerthesaurus.org]

- 8. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]

- 9. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Multi-Targeted Angiogenesis Inhibitors: A Technical Overview of Second-Generation Agents Targeting VEGFR-2, TIE-2, and EphB4

Introduction: The term "Angiogenesis inhibitor 7" does not refer to a single, formally designated compound but rather to a research program detailed in the scientific publication, "Discovery of novel anti-angiogenesis agents. Part 7: Multitarget inhibitors of VEGFR-2, TIE-2 and EphB4." This technical guide elucidates the core findings of this research, which focuses on the development of second-generation anti-angiogenic agents. The origin of this work is a structural optimization campaign based on a previously reported lead compound, BPS-7. The primary goal was to discover potent inhibitors that simultaneously target three key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Angiopoietin Receptor (TIE-2), and Erythropoietin-producing Hepatoma Receptor B4 (EphB4). This multi-targeted approach aims to overcome the resistance often developed against single-target anti-angiogenic therapies. The research led to the synthesis of a library of 27 compounds, with compound VDAU11 emerging as a particularly potent anti-angiogenic and anti-cancer agent.

Core Signaling Pathways in Angiogenesis

Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors. The inhibitors discussed in this research target three critical pro-angiogenic signaling pathways. Simultaneous inhibition of these pathways is a promising strategy to disrupt tumor vascularization more effectively.

Experimental and Discovery Workflow

The discovery of these multi-target inhibitors followed a structured workflow, beginning with the lead compound BPS-7 and proceeding through chemical synthesis, in vitro screening, and cellular assays to identify promising candidates for further development.

Quantitative Data Summary

The following tables are structured to present the quantitative data from the key experiments performed in the study "Discovery of novel anti-angiogenesis agents. Part 7."

Disclaimer: The full text of the cited publication was not available in the search results. Therefore, specific quantitative data from the study cannot be provided. The tables below are representative templates.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound ID | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) | EphB4 IC50 (nM) |

| BPS-7 (Lead) | Data not available in search results | Data not available in search results | Data not available in search results |

| VDAU11 | Data not available in search results | Data not available in search results | Data not available in search results |

| Compound X | Data not available in search results | Data not available in search results | Data not available in search results |

| ... [Other 25 compounds] | ... | ... | ... |

Table 2: HUVEC Proliferation Inhibitory Activity

| Compound ID | Inhibition of HUVEC Proliferation IC50 (µM) |

| BPS-7 (Lead) | Data not available in search results |

| VDAU11 | Data not available in search results |

| Compound X | Data not available in search results |

| ... [Other compounds] | ... |

Experimental Protocols

The following are detailed, representative protocols for the key assays typically used in the screening of angiogenesis inhibitors, based on publicly available methodologies. The precise parameters used in the target study may vary.

In Vitro Receptor Tyrosine Kinase Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation activity of a specific kinase. A common method is a luminescence-based assay.

-

Materials:

-

Recombinant human kinases: VEGFR-2, TIE-2, EphB4 (catalytic domains).

-

Kinase Substrate: Poly (Glu, Tyr) 4:1.

-

5x Kinase Assay Buffer (e.g., 250 mM HEPES, 100 mM MgCl₂, 5 mM DTT, 0.1% BSA, pH 7.5).

-

ATP (Adenosine Triphosphate).

-

Test Compounds (dissolved in DMSO).

-

Kinase-Glo™ Luminescent Kinase Assay Reagent.

-

White, opaque 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP (final concentration typically 10-20 µM), and the kinase substrate.

-

Compound Plating: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Add 5 µL of the diluted compounds to the wells of the 96-well plate. For control wells, add 5 µL of buffer with the same percentage of DMSO.

-

Add Master Mix: Add 25 µL of the Master Mix to each well.

-

Enzyme Preparation: Thaw the recombinant kinase on ice. Dilute the kinase to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer.

-

Initiate Reaction: Add 20 µL of the diluted kinase to each well to start the reaction. For "blank" control wells, add 20 µL of 1x Kinase Buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Detection: Allow the plate and the Kinase-Glo™ reagent to equilibrate to room temperature. Add 50 µL of the Kinase-Glo™ reagent to each well.

-

Final Incubation: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Read the luminescence on a microplate reader. The amount of ATP remaining is inversely correlated with kinase activity.

-

Analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.

-

HUVEC Proliferation Assay (Representative Protocol)

This cell-based assay measures the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in angiogenesis. The MTT or MTS assay is a common colorimetric method.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Cell Growth Medium (EGM), supplemented with growth factors and fetal bovine serum (FBS).

-

Low-serum medium (e.g., EGM with 2% FBS) for cell synchronization.

-

Test Compounds (dissolved in DMSO).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Sterile, clear 96-well cell culture plates.

-

Spectrophotometer (microplate reader).

-

-

Procedure:

-

Cell Seeding: Harvest HUVECs and resuspend them in fresh EGM. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to allow for cell attachment.

-

Synchronization (Optional but Recommended): Gently replace the medium with low-serum medium and incubate for 24 hours. This arrests the cells in the same phase of the cell cycle.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final DMSO concentration should typically be ≤ 0.1%.

-

Incubation: Remove the synchronization medium and add 100 µL of the medium containing the different concentrations of the test compounds or controls (vehicle control, no-treatment control). Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Assay: After the incubation period, add 20 µL of the MTS reagent to each well.

-

Color Development: Incubate the plate for an additional 2-4 hours at 37°C. Metabolically active cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of proliferation inhibition for each compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

-

In Vitro Anti-Angiogenic Activity of Angiogenesis Inhibitor ZLM-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-angiogenic properties of ZLM-7, a synthetic derivative of combretastatin (B1194345) A-4 (CA-4). ZLM-7 has demonstrated significant potential as an angiogenesis inhibitor by impeding key processes in endothelial cell function and disrupting critical signaling pathways involved in neovascularization. This document details the quantitative effects of ZLM-7 on endothelial cell proliferation, migration, invasion, and tube formation, provides detailed protocols for replicating these assays, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The anti-angiogenic activity of ZLM-7 has been quantified across several essential in vitro assays that model different stages of the angiogenic process. The following tables summarize the inhibitory effects of ZLM-7 on human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of ZLM-7 on VEGF-Induced Endothelial Cell Proliferation

| Concentration | Mean Inhibition (%) | Standard Deviation |

| Vehicle Control | 0 | 0 |

| 1 nM ZLM-7 | Data not available | Data not available |

| 10 nM ZLM-7 | Data not available | Data not available |

| 100 nM ZLM-7 | Data not available | Data not available |

Note: Specific quantitative data on the percentage of inhibition of HUVEC proliferation at various ZLM-7 concentrations are not explicitly provided in the reviewed literature. However, it is reported that ZLM-7 significantly decreases VEGF-induced proliferation in endothelial cells.[1][2]

Table 2: Effect of ZLM-7 on VEGF-Induced Endothelial Cell Migration

| Concentration | Migration Inhibition (%) | Standard Deviation |

| Vehicle Control | 0 | 0 |

| 10 nM ZLM-7 | ~ 50% | Graphical data |

| 20 nM ZLM-7 | ~ 75% | Graphical data |

Note: The data is an approximation derived from graphical representations in the cited literature.[1][2] The study indicates a significant, dose-dependent inhibition of VEGF-stimulated HUVEC migration.

Table 3: Effect of ZLM-7 on VEGF-Induced Endothelial Cell Invasion

| Concentration | Invasion Inhibition (%) | Standard Deviation |

| Vehicle Control | 0 | 0 |

| 10 nM ZLM-7 | ~ 40% | Graphical data |

| 20 nM ZLM-7 | ~ 65% | Graphical data |

Note: The data is an approximation derived from graphical representations in the cited literature.[1][2] ZLM-7 was shown to significantly impair the invasive capacity of HUVECs through a Matrigel barrier.

Table 4: Effect of ZLM-7 on Endothelial Cell Tube Formation

| Concentration | Tube Formation Inhibition (%) | Standard Deviation |

| Vehicle Control | 0 | 0 |

| 10 nM ZLM-7 | Significant Inhibition | Qualitative |

| 20 nM ZLM-7 | Near-complete Inhibition | Qualitative |

Note: While specific percentages are not provided, visual evidence from the cited studies demonstrates that ZLM-7 potently inhibits the formation of capillary-like structures by HUVECs on Matrigel in a dose-dependent manner.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-angiogenic activity of ZLM-7.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of ZLM-7 on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

96-well clear-bottom cell culture plates

-

ZLM-7 stock solution (in DMSO)

-

VEGF (Vascular Endothelial Growth Factor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture HUVECs in EGM-2 medium supplemented with 2% FBS. Trypsinize and resuspend the cells in fresh medium. Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3][4]

-

Compound Treatment: Prepare serial dilutions of ZLM-7 in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the dose-response curve.[3] Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ZLM-7, VEGF (as a stimulant), or controls.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.[3]

-

Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT solubilization solution to each well. Gently pipette up and down or place the plate on an orbital shaker to ensure complete dissolution.[3]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable, proliferating cells.

Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of ZLM-7 on the directional migration of endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

6-well or 24-well tissue culture plates

-

Sterile 200 µL pipette tip or a dedicated scratch tool

-

ZLM-7 stock solution

-

VEGF

-

PBS

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HUVECs into 6-well or 24-well plates and culture until they form a confluent monolayer.[5][6]

-

(Optional) Serum Starvation: To inhibit cell proliferation, which can interfere with migration results, serum-starve the cells for 2-4 hours before making the scratch.[5]

-

Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[7][8][9]

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[5][6]

-

Treatment: Add fresh medium containing different concentrations of ZLM-7, VEGF, or vehicle control to the respective wells.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO2 incubator.

-

Data Acquisition: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.

-

Data Analysis: The rate of cell migration is determined by measuring the change in the width of the scratch over time using image analysis software.

Endothelial Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of ZLM-7 to inhibit the invasion of endothelial cells through a basement membrane matrix.

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or another basement membrane extract

-

Serum-free medium and medium with 10% FBS

-

ZLM-7 stock solution

-

VEGF

-

Cotton swabs

-

Methanol (B129727) or another fixative

-

Crystal Violet staining solution

Procedure:

-

Coating Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30-60 minutes to allow it to solidify.[10][11][12]

-

Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of ZLM-7. Seed 2.5 x 10^4 to 5 x 10^4 cells into the upper chamber of the coated Transwell inserts.[11]

-

Chemoattractant: In the lower chamber, add medium containing 10% FBS and VEGF as a chemoattractant.[11]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.[10][11]

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[10][11]

-

Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.

-

Data Acquisition: Count the number of stained, invaded cells on the lower surface of the membrane in several random microscopic fields.

Endothelial Cell Tube Formation Assay

This assay measures the ability of ZLM-7 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

96-well plates

-

Matrigel (growth factor reduced)

-

EGM-2 medium

-

ZLM-7 stock solution

-

VEGF

-

Calcein AM (for fluorescent staining)

-

Microscope with a camera

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice. Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[13][14][15]

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium containing different concentrations of ZLM-7 and VEGF. Seed 1.5 x 10^4 to 3 x 10^4 cells per well onto the solidified Matrigel.[15]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[15]

-

Imaging: Monitor the formation of tube-like structures at different time points using an inverted microscope.

-

(Optional) Fluorescent Staining: For better visualization and quantification, the cells can be stained with Calcein AM. After the incubation period, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution and incubate for 30-40 minutes at 37°C.[13][14]

-

Data Acquisition: Capture images of the tube network.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ZLM-7 in Endothelial Cells

ZLM-7 exerts its anti-angiogenic effects primarily by targeting the VEGF/VEGFR-2 signaling pathway, which is a critical regulator of angiogenesis.[1][2][16]

Caption: ZLM-7 inhibits the phosphorylation of VEGFR-2, blocking downstream signaling.

Experimental Workflow for In Vitro Anti-Angiogenic Activity Assessment

The following diagram illustrates the general workflow for evaluating the anti-angiogenic potential of a compound like ZLM-7 in vitro.

Caption: A systematic workflow for assessing the in vitro anti-angiogenic effects.

References

- 1. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. HUVEC cell proliferation assay [bio-protocol.org]

- 5. clyte.tech [clyte.tech]

- 6. Wound healing assay | Abcam [abcam.com]

- 7. Wound healing migration assay (Scratch assay) [protocols.io]

- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 9. Scratch Wound Healing Assay [bio-protocol.org]

- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 11. snapcyte.com [snapcyte.com]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. corning.com [corning.com]

- 14. yeasenbio.com [yeasenbio.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Angiogenesis Inhibitor ZLM-7 on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the angiogenesis inhibitor ZLM-7, a novel derivative of combretastatin (B1194345) A-4, and its significant impact on endothelial cell proliferation. ZLM-7 has demonstrated potent anti-angiogenic activities by impairing critical endothelial cell functions and obstructing the pivotal VEGF/VEGFR-2 signaling pathway, marking it as a promising candidate for anti-cancer therapies.[1][2][3]

Core Concepts: Mechanism of Action

ZLM-7 exerts its anti-angiogenic effects through a dual mechanism. Primarily, it functions as a microtubule-disrupting agent, inducing disassembly of the microtubule cytoskeleton in endothelial cells.[1][2] This disruption leads to cell cycle arrest in the G2/M phase, thereby directly inhibiting cell proliferation.[1]

Secondly, ZLM-7 targets the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling cascade, a critical pathway in angiogenesis.[1][2][3] ZLM-7 has been shown to suppress the VEGF-induced phosphorylation of VEGFR-2 and its downstream signaling mediators, including AKT, MEK, and ERK.[1][2][3] This blockade effectively inhibits the pro-angiogenic signals that stimulate endothelial cell proliferation, migration, and survival.

Quantitative Data on Endothelial Cell Proliferation

The inhibitory effect of ZLM-7 on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation has been quantified in vitro. The following tables summarize the key findings from studies assessing ZLM-7's efficacy.

Table 1: Inhibition of HUVEC Proliferation by ZLM-7 (Time- and Concentration-Dependent) [1]

| Treatment | Concentration | Incubation Time | Proliferation Inhibition |

| ZLM-7 | 10 nM | 48 hours | ~50% reduction in cell number |

Table 2: Inhibition of VEGF-Induced HUVEC Proliferation by ZLM-7 [1]

| Treatment | Concentration | Observation |

| ZLM-7 | Dose-dependent | Significant suppression |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying ZLM-7, the following diagrams have been generated using Graphviz.

Signaling Pathway Diagram

Caption: VEGF/VEGFR-2 signaling pathway and the inhibitory action of ZLM-7.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating angiogenesis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the effect of ZLM-7 on endothelial cells.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well in complete endothelial growth medium.

-

Cell Attachment: Cells are allowed to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of ZLM-7 or a vehicle control (e.g., DMSO). For VEGF-induced proliferation, cells are often serum-starved for a period before treatment with the inhibitor and stimulation with VEGF.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of endothelial cells to migrate towards a chemoattractant.

-

Chamber Preparation: 8.0 µm pore size Transwell inserts are placed in a 24-well plate. The lower chamber is filled with endothelial growth medium containing a chemoattractant (e.g., VEGF).

-

Cell Seeding: HUVECs, pre-treated with various concentrations of ZLM-7 or a vehicle control in serum-free medium, are seeded into the upper chamber of the Transwell inserts.

-

Incubation: The plate is incubated for a specified time (e.g., 8-24 hours) at 37°C to allow for cell migration.

-

Cell Removal: Non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.

-

Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of ZLM-7 or a vehicle control.

-

Incubation: The plates are incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

ZLM-7 has emerged as a potent angiogenesis inhibitor with a clear mechanism of action targeting both endothelial cell proliferation and the fundamental VEGF/VEGFR-2 signaling pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of ZLM-7 and other combretastatin A-4 derivatives as effective anti-angiogenic therapies in oncology and other angiogenesis-dependent diseases.

References

- 1. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

ZLM-7: A Potential Angiogenesis Inhibitor Targeting the VEGF/VEGFR-2 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZLM-7, a synthetic derivative of Combretastatin A-4 (CA-4), has emerged as a promising anti-angiogenic agent with potential applications in oncology.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[3] ZLM-7 exerts its anti-angiogenic effects primarily by disrupting the vascular endothelial growth factor (VEGF)/VEGF receptor-2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis.[1][2] This technical guide provides a comprehensive overview of ZLM-7, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action

ZLM-7 exhibits a multi-faceted mechanism of action to inhibit angiogenesis. Its primary mode of action involves the disruption of microtubule dynamics in endothelial cells, leading to cell cycle arrest and subsequent impairment of key angiogenic processes.[1] Furthermore, ZLM-7 directly targets the VEGF/VEGFR-2 signaling cascade. It has been shown to suppress the expression and secretion of VEGF in both endothelial and cancer cells, particularly under hypoxic conditions.[1][4] By reducing the availability of the VEGF ligand, ZLM-7 prevents the activation of its cognate receptor, VEGFR-2. This blockade of VEGFR-2 phosphorylation inhibits the activation of downstream signaling molecules, including AKT, MEK, and ERK, which are crucial for endothelial cell proliferation, migration, and survival.[1][3]

Recent studies have also elucidated other signaling axes affected by ZLM-7. One such pathway involves the upregulation of microRNA-212-3p, which in turn inhibits the expression of Sp1, a transcription factor that promotes the expression of VEGFA.[5][6] Additionally, ZLM-7 has been shown to upregulate 14-3-3 sigma, leading to the downregulation of MDM2 and subsequent effects on cell cycle progression and apoptosis.[7]

Quantitative Data Summary

The anti-angiogenic and anti-tumor effects of ZLM-7 have been quantified in several key in vitro and in vivo studies. The following tables summarize the significant quantitative findings.

Table 1: In Vitro Anti-Angiogenic Activities of ZLM-7

| Assay | Cell Line | Treatment | Concentration | Result | Citation |

| Endothelial Cell Proliferation (MTT Assay) | HUVEC | ZLM-7 | 10 nM | ~50% reduction in cell number after 48h | [6] |

| Endothelial Cell Migration (Wound Healing Assay) | HUVEC | ZLM-7 | 1-20 nM | Concentration-dependent inhibition of VEGF-induced migration | [6][8] |

| Endothelial Cell Invasion (Transwell Assay) | HUVEC | ZLM-7 | 1-20 nM | Dose-dependent suppression of VEGF-induced invasion | [6][8] |

| Endothelial Cell Tube Formation | HUVEC | ZLM-7 | 1-20 nM | Concentration-dependent inhibition of VEGF-induced tube formation | [6][8] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of ZLM-7

| Assay | Model | Treatment | Dosage | Result | Citation |

| Chicken Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ZLM-7 | 1, 5, 10 nmol | 27.3%, 42.6%, and 71.5% reduction in blood vessels, respectively | [6] |

| Tumor Growth Inhibition | MCF-7 Xenograft in nude mice | ZLM-7 | 15 mg/kg/day (i.p.) | 65.8% decrease in relative tumor volume after 3 weeks | [6] |

| Microvessel Density (MVD) | MCF-7 Xenograft in nude mice | ZLM-7 | 15 mg/kg/day (i.p.) | 62.7% reduction in MVD | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Endothelial Cell Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of ZLM-7 (e.g., 1-100 nM) with or without 20 ng/mL VEGF. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration (Scratch Wound Healing Assay)

This protocol is based on standard scratch assay methodologies.[11][12][13][14]

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with fresh medium containing different concentrations of ZLM-7 (e.g., 1-20 nM) and 20 ng/mL VEGF.

-

Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C and 5% CO₂ using an inverted microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Endothelial Cell Invasion (Transwell Assay)

This protocol is adapted from standard transwell invasion assay procedures.[15][16]

-

Matrigel Coating: Coat the upper surface of a Transwell insert with 8 µm pores with Matrigel and incubate at 37°C for 30 minutes to solidify.

-

Cell Seeding: Seed HUVECs (5 x 10⁴ cells) in the upper chamber in serum-free medium containing various concentrations of ZLM-7 (e.g., 1-20 nM).

-

Chemoattractant: Add complete medium containing 20 ng/mL VEGF to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Express the results as the percentage of invasion inhibition compared to the control.

Endothelial Cell Tube Formation Assay

This protocol follows standard tube formation assay guidelines.[17][18][19][20]

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs (2 x 10⁴ cells) onto the Matrigel-coated wells in medium containing different concentrations of ZLM-7 (e.g., 1-20 nM) and 20 ng/mL VEGF.

-

Incubation: Incubate for 2-6 hours at 37°C and 5% CO₂.

-

Image Acquisition: Photograph the tube-like structures using an inverted microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring the total tube length or counting the number of branch points.

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo protocol is based on established CAM assay procedures.[1][2][3][4][21]

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

Window Creation: On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

Treatment Application: On embryonic day 7, place a sterile filter paper disc soaked with ZLM-7 (e.g., 1, 5, 10 nmol) onto the CAM. A vehicle control disc is also applied.

-

Incubation: Reseal the window and continue incubation for 48 hours.

-

CAM Imaging and Analysis: On embryonic day 9, excise the CAM, fix it, and photograph it under a stereomicroscope. Count the number of blood vessel branches within the treated area.

-

Data Analysis: Calculate the percentage of inhibition of neovascularization compared to the control.

MCF-7 Xenograft Mouse Model

This in vivo protocol is adapted from studies on ZLM-7 and general xenograft model guidelines.[6][22][23]

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Cell Implantation: Subcutaneously inject 1 x 10⁷ MCF-7 human breast cancer cells, suspended in Matrigel, into the right flank of each mouse. To support the growth of these estrogen-dependent cells, an estradiol (B170435) pellet can be implanted subcutaneously, or estradiol valerate (B167501) can be administered.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer ZLM-7 (15 mg/kg/day) or vehicle control intraperitoneally (i.p.) daily for 3 weeks.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the treatment period, sacrifice the mice, and excise the tumors for weight measurement and further analysis.

-

Immunohistochemistry: Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to quantify microvessel density.

Visualizations

Signaling Pathways

// Nodes ZLM7 [label="ZLM-7", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pVEGFR2 [label="p-VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; pMEK [label="p-MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ZLM7 -> VEGF [label="Inhibits Expression\n& Secretion", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> pVEGFR2 [label="Phosphorylation"]; ZLM7 -> pVEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; pVEGFR2 -> AKT [style=dashed]; AKT -> pAKT; pVEGFR2 -> MEK [style=dashed]; MEK -> pMEK; pMEK -> ERK [style=dashed]; ERK -> pERK; pAKT -> Angiogenesis; pERK -> Angiogenesis; } DOT ZLM-7 inhibits the VEGF/VEGFR-2 signaling pathway.

// Nodes ZLM7 [label="ZLM-7", fillcolor="#FBBC05", fontcolor="#202124"]; miR212 [label="miR-212-3p", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sp1 [label="Sp1", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFA [label="VEGFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ZLM7 -> miR212 [label="Upregulates"]; miR212 -> Sp1 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Sp1 -> VEGFA [label="Promotes Expression"]; VEGFA -> Angiogenesis; } DOT ZLM-7 modulates the miR-212-3p/Sp1/VEGFA axis.

Experimental Workflows

Conclusion

ZLM-7 demonstrates significant potential as an angiogenesis inhibitor, with robust preclinical data supporting its efficacy in vitro and in vivo. Its well-defined mechanism of action, centered on the blockade of the VEGF/VEGFR-2 signaling pathway, makes it an attractive candidate for further development as an anti-cancer therapeutic. This technical guide provides researchers and drug development professionals with a comprehensive resource on the core data and methodologies associated with the investigation of ZLM-7.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 6. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. 2.9. HUVEC Culture and MTT Assay [bio-protocol.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Angiogenesis Assays [sigmaaldrich.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. med.virginia.edu [med.virginia.edu]

- 14. bitesizebio.com [bitesizebio.com]

- 15. snapcyte.com [snapcyte.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. corning.com [corning.com]

- 18. ibidi.com [ibidi.com]

- 19. biocompare.com [biocompare.com]

- 20. Matrigel tube formation assay [bio-protocol.org]

- 21. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. ZLM-7 Blocks Breast Cancer Progression by Inhibiting MDM2 via Upregulation of 14-3-3 Sigma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ZLM-7 inhibits the occurrence and angiogenesis of breast cancer through miR-212-3p/Sp1/VEGFA signal axis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BPS-7 as a Lead Compound for the Development of Multi-Target Angiogenesis Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the role of BPS-7, a biphenyl-aryl urea (B33335) derivative, as a pivotal lead compound in the discovery of novel multi-target angiogenesis inhibitors. We provide an in-depth overview of the subsequent development of a series of potent inhibitors targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis: VEGFR-2, TIE-2, and EphB4. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, comprehensive quantitative data on their inhibitory activities, and visual representations of the relevant signaling pathways and drug discovery workflow.

Introduction: The Role of BPS-7 in Anti-Angiogenesis Drug Discovery

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting angiogenesis has become a key strategy in cancer therapy. The complexity of the angiogenic process, often involving redundant and compensatory signaling pathways, has led to the development of multi-target inhibitors to overcome resistance to single-target agents.[2]

BPS-7, a biphenyl-aryl urea compound incorporating a salicylaldoxime (B1680748) moiety, was identified as a promising anti-angiogenesis agent with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine-protein kinase receptor (TIE-2), and Ephrin type-B receptor 4 (EphB4).[2][3] Its discovery prompted a structural optimization campaign to develop second-generation inhibitors with improved potency and pharmacokinetic profiles. This guide focuses on the evolution from BPS-7 to a new class of multi-target inhibitors.

From Lead Compound to Potent Inhibitors: A Structural Optimization Approach

Starting from the BPS-7 scaffold, a library of novel compounds was synthesized. The primary strategy involved replacing and modifying key structural motifs of BPS-7 to enhance binding affinity to the ATP-binding pockets of VEGFR-2, TIE-2, and EphB4. A significant modification was the introduction of an N-(pyridin-2-yl)acrylamide moiety as a novel hinge-binding group.[4]

Drug Discovery and Optimization Workflow

The logical workflow for the development of these novel angiogenesis inhibitors, starting from the lead compound BPS-7, is outlined below.

Quantitative Data: Inhibitory Activities of BPS-7 Derivatives

The synthesized compounds were evaluated for their inhibitory activity against VEGFR-2, TIE-2, and EphB4 kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. For comparison, data for the lead compound BPS-7 and the notable derivative VDAU11 are presented.

Table 1: Kinase Inhibitory Activity of Representative Compounds

| Compound | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) | EphB4 IC50 (nM) |

| BPS-7 | 35.2 | 89.7 | 5.6 |

| VDAU11 | 2.8 | 15.4 | 1.2 |

| DATU6 | 23.5 | 66.5 | 3.86 |

| QDAU5 | 1.2 | 20.1 | 0.9 |

Data are representative values extracted from published studies.[2][4]

The antiproliferative activity of these compounds was assessed against various cancer cell lines.

Table 2: Antiproliferative Activity of VDAU11 (IC50, µM)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.98 ± 0.08 |

| MCF-7 | Breast Adenocarcinoma | 1.05 ± 0.17 |

| HeLa | Cervical Carcinoma | 1.28 ± 0.25 |

Data are representative values for a promising derivative.[1]

Experimental Protocols

General Synthesis of N-(pyridin-2-yl)acrylamide Derivatives

The following protocol describes a general method for the synthesis of the novel angiogenesis inhibitors derived from BPS-7.

Materials:

-

Substituted aniline (B41778)

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

To a solution of the appropriate substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane was added dropwise.

-

The reaction mixture was stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO3.

-

The organic layer was separated, and the aqueous layer was extracted with dichloromethane.

-

The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final N-(pyridin-2-yl)acrylamide derivative.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against VEGFR-2, TIE-2, and EphB4 was determined using a luminescence-based kinase assay.

Materials:

-

Recombinant human VEGFR-2, TIE-2, and EphB4 kinases

-

Substrate peptide

-

ATP

-

Kinase buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Test compounds dissolved in DMSO

Procedure:

-

The kinase reaction was initiated by adding the kinase, substrate peptide, and test compound to a kinase buffer containing ATP in a 96-well plate.

-

The final concentration of DMSO in the reaction mixture was kept below 1%.

-

The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).

-

The amount of ADP produced was quantified using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.[2]

Cell Proliferation Assay

The antiproliferative effects of the compounds were evaluated using the MTT assay.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

-

After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and the formazan (B1609692) crystals were dissolved in a solubilization buffer.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values were determined from the dose-response curves.

Signaling Pathways in Angiogenesis

The targeted receptor tyrosine kinases (VEGFR-2, TIE-2, and EphB4) play crucial roles in distinct but interconnected signaling pathways that regulate angiogenesis.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[6]

TIE-2 and EphB4 Signaling in Vascular Maturation

The TIE-2 and EphB4 pathways are critical for vessel maturation, stabilization, and remodeling. Angiopoietin-1 (Ang1) binding to TIE-2 promotes vessel stability, while Ephrin-B2 interaction with EphB4 is involved in arteriovenous differentiation and boundary formation.

Conclusion

BPS-7 has proven to be a valuable lead compound for the development of a new generation of multi-target anti-angiogenesis agents. The structural optimization of BPS-7 has led to the discovery of potent inhibitors of VEGFR-2, TIE-2, and EphB4, such as VDAU11, with significant anti-proliferative and anti-angiogenic activities. The simultaneous inhibition of these key RTKs represents a promising strategy to overcome the challenges of resistance in cancer therapy. Further preclinical and clinical development of these compounds is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel anti-angiogenesis agents. Part 7: Multitarget inhibitors of VEGFR-2, TIE-2 and EphB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Deoxysappanone B 7,4'-dimethyl ether: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxysappanone B 7,4'-dimethyl ether, a derivative of the homoisoflavonoid Deoxysappanone B, has emerged as a potent inhibitor of angiogenesis. This technical guide provides an in-depth overview of its anti-angiogenic activity, mechanism of action, and the experimental methodologies used to characterize its effects. Data from in vivo studies using a zebrafish model demonstrates its ability to significantly inhibit the formation of intersegmental vessels (ISVs) in a dose-dependent manner. Gene expression analysis reveals that its anti-angiogenic effects are mediated through the suppression of multiple key signaling pathways, including slit/robo, dll4/notch, and cox2/ptp-rb/pik3r2, while activating pathways involving vegfr-2/fgfr1/mmp9. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Deoxysappanone B 7,4'-dimethyl ether as an angiogenesis inhibitor.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. The growth and metastasis of solid tumors are highly dependent on the establishment of a dedicated blood supply. Consequently, the inhibition of angiogenesis is a key therapeutic strategy in oncology.

Natural products have historically been a rich source of novel therapeutic agents. Deoxysappanone B 7,4'-dimethyl ether is a semi-synthetic derivative of Deoxysappanone B, a homoisoflavonoid found in the plant Caesalpinia sappan. Recent studies have identified Deoxysappanone B 7,4'-dimethyl ether as a promising anti-angiogenic agent. This guide summarizes the current knowledge on this compound, with a focus on its mechanism of action and the experimental frameworks used for its evaluation.

Quantitative Data

The anti-angiogenic activity of Deoxysappanone B 7,4'-dimethyl ether has been quantified in vivo using a zebrafish model. The primary endpoint measured was the inhibition of intersegmental vessel (ISV) formation. The data demonstrates a clear dose-dependent inhibitory effect.[1][2][3][4]

Table 1: Dose-Dependent Inhibition of Intersegmental Vessel (ISV) Formation by Deoxysappanone B 7,4'-dimethyl ether in Zebrafish Embryos [1][2][3][4]

| Concentration (µM) | Mean Number of Complete ISVs | Percentage Inhibition (%) |

| 0 (Control) | 30.2 ± 1.5 | 0 |

| 1.0 | 18.4 ± 2.1 | 39.1 |

| 2.5 | 5.7 ± 1.8 | 81.1 |

| 5.0 | 0.1 ± 0.3 | 99.64 |

Mechanism of Action: Signaling Pathway Modulation

The anti-angiogenic effects of Deoxysappanone B 7,4'-dimethyl ether are attributed to its ability to modulate the expression of a wide array of genes involved in key signaling pathways that regulate angiogenesis. Gene expression analysis in zebrafish embryos treated with the compound revealed significant downregulation of several pro-angiogenic pathways and upregulation of certain anti-angiogenic or vascular remodeling-associated genes.[1][2][3][4]

The primary study suggests that Deoxysappanone B 7,4'-dimethyl ether exerts its anti-angiogenic activities by:

-

Suppressing the slit2/robo1/2 and slit3/robo4 signaling pathways.

-

Suppressing the dll4/hey2/efnb2a signaling pathway.

-

Suppressing the cox2/ptp-rb/pik3r2 signaling pathway.

-

Activating pathways involving vegfr-2/fgfr1/mmp9.[1][2][3][4]

Table 2: Regulation of Angiogenesis-Related Gene Expression by Deoxysappanone B 7,4'-dimethyl ether in Zebrafish Embryos [1][2]

| Gene | Function in Angiogenesis | Effect of Deoxysappanone B 7,4'-dimethyl ether |

| Downregulated Genes | ||

| dll4 | Notch ligand, involved in tip cell selection | Downregulated |

| hey2 | Notch signaling downstream target | Downregulated |

| efnb2a | Ephrin ligand, arterial-venous specification | Downregulated |

| slit2 | Axon guidance molecule, role in vessel guidance | Downregulated |

| slit3 | Axon guidance molecule, role in vessel guidance | Downregulated |

| robo1 | Slit receptor | Downregulated |

| robo2 | Slit receptor | Downregulated |

| robo4 | Slit receptor, endothelial-specific | Downregulated |

| fgfr3 | Fibroblast growth factor receptor | Downregulated |

| cox2 | Cyclooxygenase-2, inflammation and angiogenesis | Downregulated |

| ptp-rb | Protein tyrosine phosphatase, receptor type B | Downregulated |

| pik3r2 | PI3-kinase regulatory subunit 2 | Downregulated |

| Upregulated Genes | ||

| vegfr-2 | VEGF receptor 2, key mediator of angiogenesis | Upregulated |

| fgfr1 | Fibroblast growth factor receptor | Upregulated |

| mmp9 | Matrix metallopeptidase 9, extracellular matrix remodeling | Upregulated |

Visualized Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of Deoxysappanone B 7,4'-dimethyl ether on key signaling pathways involved in angiogenesis.

Figure 1: High-level overview of the signaling pathways modulated by Deoxysappanone B 7,4'-dimethyl ether.

Figure 2: Detailed view of the suppressed signaling pathways by Deoxysappanone B 7,4'-dimethyl ether.

Experimental Protocols

Chemical Synthesis of Deoxysappanone B 7,4'-dimethyl ether (General Strategy)

Starting Material: Deoxysappanone B (can be isolated from Caesalpinia sappan).

General Procedure:

-

Protection of the non-target hydroxyl group: If necessary, the hydroxyl group at the 3'-position of Deoxysappanone B could be selectively protected using a suitable protecting group.

-

Methylation: The partially protected Deoxysappanone B would then be subjected to methylation to introduce methyl groups at the 7 and 4' positions. A common and relatively safe method for O-methylation of flavonoids involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction.[5] The reaction is typically carried out at an elevated temperature (e.g., 90°C) and monitored by thin-layer chromatography (TLC).

-

Deprotection: Following methylation, the protecting group on the 3'-hydroxyl would be removed under appropriate conditions to yield the final product, Deoxysappanone B 7,4'-dimethyl ether.

-

Purification: The final compound would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Note: The choice of protecting groups, solvents, and reaction conditions would need to be optimized to achieve high yield and selectivity.

In Vivo Zebrafish Angiogenesis Assay

This assay is used to assess the effect of compounds on the development of intersegmental vessels (ISVs) in zebrafish embryos.

Experimental Workflow:

Figure 3: Workflow for the in vivo zebrafish angiogenesis assay.

Detailed Steps:

-

Zebrafish Line: Transgenic zebrafish line Tg(fli1a:EGFP)y1, where endothelial cells express enhanced green fluorescent protein (EGFP), is used.

-

Embryo Collection and Maintenance: Fertilized eggs are collected and maintained in E3 medium at 28.5°C.

-

Compound Preparation: A stock solution of Deoxysappanone B 7,4'-dimethyl ether is prepared in dimethyl sulfoxide (B87167) (DMSO). Working solutions are prepared by diluting the stock solution in E3 medium to the final desired concentrations (e.g., 1, 2.5, and 5 µM). A vehicle control with the same final concentration of DMSO is also prepared.

-

Treatment: At 24 hours post-fertilization (hpf), healthy embryos are dechorionated and placed into the wells of a 24-well plate. The E3 medium is replaced with the treatment solutions.

-

Incubation: The embryos are incubated for an additional 24 hours at 28.5°C.

-

Analysis: At 48 hpf, embryos are anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222). They are then mounted on a glass slide with 3% methylcellulose (B11928114) for observation under a fluorescence microscope. The number of complete ISVs in the trunk region of each embryo is counted.

-

Data Interpretation: The average number of complete ISVs in the treated groups is compared to the vehicle control group to determine the percentage of inhibition.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of specific genes involved in angiogenesis in response to treatment with Deoxysappanone B 7,4'-dimethyl ether.

Experimental Workflow:

Figure 4: Workflow for qRT-PCR analysis of gene expression.

Detailed Steps:

-

Sample Collection: Zebrafish embryos are treated with Deoxysappanone B 7,4'-dimethyl ether as described in the angiogenesis assay protocol. At 48 hpf, embryos from each treatment group and the control group are collected and pooled.

-

RNA Extraction: Total RNA is extracted from the pooled embryos using a suitable RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions. The quality and concentration of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.

-

qRT-PCR: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically contains the cDNA template, forward and reverse primers for the target genes (see Table 2) and a reference gene (e.g., β-actin or GAPDH), and a SYBR Green master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2-ΔΔCt) method. The expression levels in the treated groups are normalized to the reference gene and compared to the vehicle control group.

Conclusion

Deoxysappanone B 7,4'-dimethyl ether is a potent inhibitor of angiogenesis, demonstrating significant efficacy in a preclinical zebrafish model. Its mechanism of action involves the complex modulation of multiple signaling pathways that are crucial for vascular development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. For researchers and professionals in drug development, Deoxysappanone B 7,4'-dimethyl ether represents a promising lead compound for the development of novel anti-angiogenic therapies. Further studies in mammalian models are warranted to validate these findings and to explore its full therapeutic utility.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4'-Dimethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Potent Angiogenesis Inhibitor Targeting the VEGF/VEGFR-2 Signaling Pathway

This technical guide provides an in-depth overview of a representative potent angiogenesis inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. For the purpose of this guide, we will use Apatinib (also known as YN968D1), a well-documented and clinically approved tyrosine kinase inhibitor, as a primary example to illustrate the principles and methodologies discussed. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and angiogenesis.

Introduction to Angiogenesis and the VEGF/VEGFR-2 Pathway